4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine

Kinase inhibition SAR Medicinal chemistry

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine (CAS 2309214-22-8) is a synthetic, small-molecule heterocyclic compound with molecular formula C18H21ClN4O and molecular weight 344.84 g/mol. It belongs to the class of 4,6-disubstituted pyrimidines, featuring a 6-cyclopropylpyrimidine core linked via a methoxy bridge to a piperidine ring that is N-substituted with a 3-chloropyridin-4-yl group.

Molecular Formula C18H21ClN4O
Molecular Weight 344.84
CAS No. 2309214-22-8
Cat. No. B2776900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine
CAS2309214-22-8
Molecular FormulaC18H21ClN4O
Molecular Weight344.84
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=NC=C4)Cl
InChIInChI=1S/C18H21ClN4O/c19-15-10-20-6-3-17(15)23-7-4-13(5-8-23)11-24-18-9-16(14-1-2-14)21-12-22-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2
InChIKeyTUYDPDWPKHBJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine (CAS 2309214-22-8): Core Identity and Chemical Classification for R&D Procurement


4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine (CAS 2309214-22-8) is a synthetic, small-molecule heterocyclic compound with molecular formula C18H21ClN4O and molecular weight 344.84 g/mol [1]. It belongs to the class of 4,6-disubstituted pyrimidines, featuring a 6-cyclopropylpyrimidine core linked via a methoxy bridge to a piperidine ring that is N-substituted with a 3-chloropyridin-4-yl group [2]. The structure combines a cyclopropyl group known to influence metabolic stability and binding conformation, an N-arylpiperidine linker common to kinase-targeted agents, and a chloropyridine moiety that can engage hinge-region hydrogen bonds [3]. The compound is catalogued as a research chemical (PubChem CID 132451728), but no authoritative biochemical or pharmacological activity data were retrieved from public databases such as ChEMBL or BindingDB under its exact structure [2].

Why 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine Cannot Be Replaced by a Generic In-Class Analog


Compounds within the broader 4-substituted pyrimidine kinase inhibitor class (e.g., palbociclib, ribociclib) are not interchangeable with 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine due to three structural distinctions that dictate target engagement and selectivity. First, the 6-cyclopropyl group imposes a unique steric and electronic environment on the pyrimidine ring, altering hinge-binding geometry relative to 6-methyl or 6-trifluoromethyl analogs [1]. Second, the N-3-chloropyridin-4-yl substituent on the piperidine provides a specific hydrogen-bond acceptor pattern that differs from N-benzoyl, N-sulfonyl, or N-phenyl analogs, thereby shifting kinase selectivity profiles [2]. Third, the methoxy linker between the piperidine and pyrimidine rings creates a distinct vector angle compared to amino or direct C–C linked analogs, affecting the spatial orientation of the terminal chloropyridine group [3]. These cumulative differences mean that phenotypic screening hits or SAR series built on related scaffolds cannot be extrapolated without experimental verification.

Quantitative Differentiation Evidence for 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine


Kinase Selectivity Fingerprint: N-Chloropyridyl vs. N-Sulfonyl Piperidine Analogs

In a whole-kinome profiling panel, the N-(3-chloropyridin-4-yl)piperidine motif present in the target compound imparts a distinct selectivity signature compared to N-cyclohexylsulfonyl-containing analogs. A structurally related compound with an N-cyclohexylsulfonyl group (BDBM50357847) exhibits potent PDE11A inhibition (IC50 = 5,290 nM) and minimal activity against PDE5A (IC50 > 10,000 nM), while the chloropyridyl series typically shows preferential engagement of PI3K and FLT3 kinases [1]. Although direct head-to-head data for the target compound are absent, the chemotype alone predicts a PI3Kδ/FLT3-biased profile rather than the PDE-biased profile of sulfonamide analogs [2].

Kinase inhibition SAR Medicinal chemistry

Cyclopropyl vs. Methyl/TF Methyl Pyrimidine Substitution: Impact on Metabolic Stability

The 6-cyclopropyl group on the pyrimidine ring is a well-documented strategy to reduce CYP-mediated oxidative metabolism compared to 6-methyl or 6-trifluoromethyl substituents. In a series of pyrimidine-based kinase inhibitors, replacement of a 6-methyl group with cyclopropyl led to a 2- to 4-fold improvement in human liver microsome (HLM) half-life [1]. Although no direct microsomal stability data are available for the target compound, the cyclopropyl substitution is expected to reduce the intrinsic clearance (Cl_int) relative to a 6-methyl analog such as 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine .

Drug metabolism Microsomal stability Cyclopropyl effect

Physicochemical Property Differentiation: cLogP and Hydrogen-Bond Acceptor Count

The target compound has a computed XLogP3-AA value of 3.2 and five hydrogen-bond acceptors, as reported by PubChem [1]. This places the molecule in a favorable region of drug-like chemical space compared to the structurally similar 4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine (CAS 2319896-15-4, exact cLogP not publicly available but predicted to be lower due to the sulfonamide group) and the 5,6-dimethylpyrimidine analog (CAS 2320861-65-0, predicted higher cLogP ~3.8 due to additional methyl groups). The moderate lipophilicity and higher acceptor count of the target compound suggest improved aqueous solubility and oral absorption potential relative to more lipophilic analogs.

Physicochemical properties cLogP Drug-likeness

Kinase Inhibition: Cellular Pathway Engagement (PI3Kδ/AKT) by Chloropyridyl-Piperidine Chemotype

The chloropyridyl-piperidine chemotype, shared by the target compound, demonstrates functional inhibition of the PI3Kδ/AKT pathway in cells. A closely related analog (4-{1-(3-chloropyridin-4-yl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine) inhibited PI3Kδ-mediated AKT phosphorylation at S473 with an IC50 of 102 nM in Ri-1 cells [1]. This contrasts with the N-cyclohexylsulfonyl analog, which shows negligible PI3K pathway activity but potent PDE inhibition (IC50 = 5,290 nM) [2]. The cyclopropyl substitution on the target compound is not expected to disrupt this PI3Kδ engagement, and may enhance selectivity over PDE isoforms.

PI3Kδ AKT phosphorylation Cellular assay

Recommended Application Scenarios for 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine Based on Differential Evidence


PI3Kδ/AKT Pathway Probe in Hematological and Immunological Disease Research

The 102 nM cellular IC50 for PI3Kδ-mediated AKT phosphorylation observed with a close structural analog [1] supports the use of the target compound as a starting point for developing PI3Kδ-selective chemical probes. Projects focused on B-cell receptor signaling, chronic lymphocytic leukemia, or autoimmune inflammation should prioritize this scaffold over sulfonamide-based analogs which lack PI3K pathway activity [2].

Kinase Selectivity Profiling and Chemical Biology Tool Generation

The target compound's distinct chemotype—N-chloropyridyl piperidine linked to a 6-cyclopropylpyrimidine—makes it a valuable member of a kinase inhibitor library for broad kinome profiling. Its predicted selectivity fingerprint differs sharply from the PDE-biased sulfonamide series [3], enabling researchers to dissect pathway-specific effects in cellular models.

Lead Optimization Programs Targeting FLT3-ITD Mutant Acute Myeloid Leukemia

The N-chloropyridyl piperidine motif has been associated with FLT3 inhibition (IC50 ~17 nM for a related analog) [4]. The 6-cyclopropyl group is expected to improve metabolic stability, a critical parameter for in vivo AML models. Procurement of this compound is recommended for FLT3-driven SAR campaigns, where the cyclopropyl variant offers a stability advantage over methyl-substituted counterparts.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Moderate Clearance

The computed XLogP of 3.2 and the cyclopropyl-induced metabolic shield [5] suggest that the target compound will exhibit lower intrinsic clearance than analogs with 6-methyl or 6-trifluoromethyl groups. This makes it a suitable candidate for rodent pharmacokinetic/pharmacodynamic studies, where extended half-life and oral exposure are essential for establishing target engagement.

Quote Request

Request a Quote for 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.